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Compound of Interest

Compound Name: DMNPE-4 AM-caged-calcium

Cat. No.: B11931085 Get Quote

Caged calcium compounds are indispensable tools in cellular physiology, providing researchers

with unparalleled spatiotemporal control over intracellular calcium concentrations ([Ca²⁺]ᵢ).

These photosensitive chelators hold calcium ions with high affinity in their inactive "caged"

state. Upon illumination with a specific wavelength of light, they undergo rapid photolysis,

causing a conformational change that dramatically reduces their affinity for Ca²⁺ and triggers its

release.[1][2][3] This technique allows for precise manipulation of Ca²⁺ signaling to investigate

a vast array of physiological processes, from neurotransmission and muscle contraction to

gene expression and apoptosis.[1][2]

This guide provides a comparative overview of commonly used caged calcium compounds,

presenting key performance data, experimental protocols, and visualizations of their

mechanism and application.

Mechanism of Action: Light-Induced Calcium
Release
The fundamental principle behind caged calcium compounds involves a photolabile chelator

that sequesters Ca²⁺. When exposed to a pulse of light, typically in the UV or visible spectrum,

the chelator is cleaved, leading to a rapid increase in free Ca²⁺ in the immediate vicinity.[2][4]

This process allows for highly localized and transient elevations in [Ca²⁺]ᵢ, mimicking

physiological signals.
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Mechanism of light-induced Ca²⁺ uncaging.

Comparison of Caged Calcium Compounds
The choice of a caged calcium compound depends on the specific experimental requirements,

including the desired Ca²⁺ concentration change, temporal resolution, and delivery method.

Key parameters for comparison include the dissociation constant (Kd) for Ca²⁺ before and after

photolysis, the quantum yield (ϕ) of photolysis, and the optimal excitation wavelength.
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DM-

nitrophen
5 nM[5][6]

~3 mM[2]

[6][7]
0.18[1][8] ~350 nm[8]

~0.013 GM

@ 730

nm[9]

High pre-

photolysis

affinity;

large

affinity

change.[2]

[5] Binds

Mg²⁺ (Kd

~2.5 µM),

which can

be a

confoundin

g factor.[6]

[7][10]

NP-EGTA
80 nM[1][2]

[4]

>1 mM[2]

[4]

~0.2 -

0.23[4][8]
~350 nm[8]

Not

measurabl

e[9]

High

selectivity

for Ca²⁺

over Mg²⁺

(Kd ~9

mM).[4][10]

Lower

affinity than

DM-

nitrophen.

[5]

nitr-5 145 nM[11] 6.3 µM[5] 0.012[8] 350 nm[8] ~0.01

GM[8]

Available in

a

membrane-

permeant

AM ester

form for
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non-

invasive

loading.

[11]

Smaller

change in

affinity

limits the

achievable

[Ca²⁺]

jump.[12]

DMNPE-4
48 nM (pH

7.2)[13]
~2 mM[13] 0.09[13] 350 nm[13]

Amenable

to 2-photon

uncaging

High

affinity and

large

extinction

coefficient

(5120

M⁻¹cm⁻¹).

[13] Offers

a good

balance of

properties.

azid-1 - - 1.0[8] 342 nm[8]

~1.4 GM

@ 700

nm[9]

Very high

quantum

yield.[8]

Excellent

for two-

photon

uncaging.

[9]

BIST-

2EGTA

84 nM (pH

7.2)[8]

- 0.23[8] 440 nm[8] 350 GM @

775 nm[8]

[14]

Uncaged

with visible

(blue) light,

reducing

phototoxicit

y.[8][14]
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High two-

photon

cross-

section for

efficient 2P

uncaging.

[8][15]

Kd values can vary slightly with pH and ionic conditions. Quantum yield (ϕ) represents the

efficiency of photolysis. Two-Photon Cross Section (δu) is measured in Goeppert-Mayer (GM)

units; higher values indicate greater efficiency for two-photon excitation.

Experimental Protocols
A successful caged calcium experiment requires careful planning of compound loading,

photolysis, and subsequent measurement of the physiological response.

The typical workflow involves loading the cell with the caged compound and a fluorescent Ca²⁺

indicator, acquiring a baseline reading, triggering photolysis with a light pulse, and recording

the resulting physiological change.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4851165/
https://pubmed.ncbi.nlm.nih.gov/34245001/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Loading
Load cell with Caged-Ca²⁺

and a Ca²⁺ indicator (e.g., Fluo-4)

2. Baseline Measurement
Record fluorescence and/or
electrophysiological activity

3. Photolysis
Deliver focused light pulse

(UV or visible laser)

4. Post-Uncaging Measurement
Record transient changes in Ca²⁺

and physiological response

5. Data Analysis
Correlate Ca²⁺ transient

with cellular event

Click to download full resolution via product page

A typical workflow for a caged calcium experiment.

This method is ideal for electrophysiological studies where a whole-cell patch-clamp

configuration is used. It allows for precise control over the intracellular concentration of the

caged compound.

Pipette Solution Preparation: Prepare an internal pipette solution containing the desired

concentration of the caged calcium compound (e.g., 0.5 to 5 mM NP-EGTA or DM-nitrophen)

and a fluorescent Ca²⁺ indicator that is not excited by the uncaging wavelength (e.g., Fluo-4,

Rhod-2).[2][8] Avoid indicators like Fura-2, which require UV excitation that would

prematurely photolyze the cage.[2]
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Calcium Buffering: Add a specific amount of CaCl₂ to the solution to partially saturate the

caged compound, creating the "caged Ca²⁺" complex. The final free [Ca²⁺] should be kept

low, typically around physiological resting levels (~100 nM).

Cell Perfusion: Establish a whole-cell patch-clamp configuration. Allow the pipette solution to

diffuse into and equilibrate throughout the cell cytoplasm. This may take several minutes.

Photolysis: Use a flash lamp or a focused laser beam (e.g., 350 nm for NP-EGTA/DM-

nitrophen) to illuminate the cell or a specific subcellular region.[5] For two-photon uncaging,

a Ti:sapphire laser tuned to an appropriate wavelength (e.g., 720-810 nm) is used.[8][15]

Data Acquisition: Simultaneously record the changes in the Ca²⁺ indicator's fluorescence

and the relevant physiological parameter (e.g., membrane current, muscle contraction).

For experiments on cell populations or when non-invasive loading is preferred, the

acetoxymethyl (AM) ester forms of some caged compounds (e.g., NP-EGTA AM, nitr-5 AM) are

used.[4][6][11]

Stock Solution: Prepare a concentrated stock solution of the caged-Ca²⁺ AM ester in

anhydrous DMSO.

Loading Solution: Dilute the stock solution into a physiological buffer (e.g., HBSS) to the final

working concentration (typically 1-10 µM). The addition of a non-ionic surfactant like Pluronic

F-127 can aid in solubilization.

Cell Incubation: Incubate the cells with the loading solution for 30-60 minutes at room

temperature or 37°C. During this time, the lipophilic AM ester crosses the cell membrane.

De-esterification: Once inside the cell, cytosolic esterases cleave the AM groups, trapping

the active, membrane-impermeant form of the caged compound in the cytoplasm.[6] Allow

30 minutes for this process after removing the loading solution.

Photolysis and Data Acquisition: Proceed with photolysis and data recording as described in

the patch-pipette method.
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Application: Probing Calcium-Induced Calcium
Release (CICR)
Caged calcium is a powerful tool for dissecting complex signaling pathways. For example, it

can be used to study Calcium-Induced Calcium Release (CICR), a process where a small influx

of Ca²⁺ triggers a much larger release from intracellular stores like the endoplasmic or

sarcoplasmic reticulum (ER/SR).[8] By using photolysis to generate a precise, localized

"trigger" of Ca²⁺, researchers can bypass upstream events and directly activate Ryanodine

Receptors (RyR) or IP₃ Receptors on the ER/SR to study the kinetics and regulation of CICR.

[2]
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Using caged Ca²⁺ to study Calcium-Induced Calcium Release (CICR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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